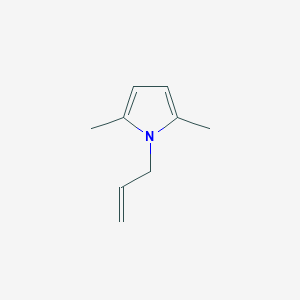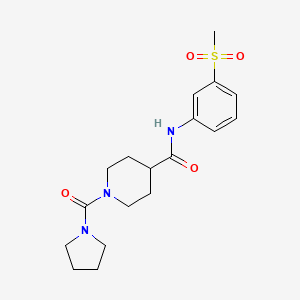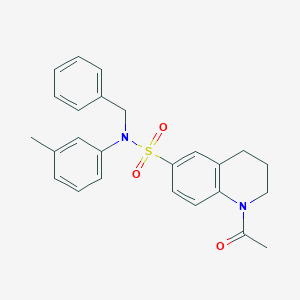
3,3,3-trifluoro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TPQP and is synthesized using a specific method that involves several steps. In
Aplicaciones Científicas De Investigación
TPQP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. TPQP has also been shown to modulate the activity of certain ion channels, making it a potential tool for studying ion channel function.
Mecanismo De Acción
The mechanism of action of TPQP involves its interaction with specific enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TPQP has also been shown to modulate the activity of certain receptors such as the nicotinic acetylcholine receptor and the GABA receptor. Additionally, TPQP has been shown to modulate the activity of certain ion channels such as the voltage-gated sodium channel and the calcium-activated potassium channel.
Biochemical and Physiological Effects
TPQP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can enhance cognitive function. TPQP has also been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. Additionally, TPQP has been shown to modulate the activity of certain ion channels, which can affect membrane potential and cellular excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPQP has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against certain enzymes and receptors, which can make it a valuable tool for studying their function. Another advantage is its ability to modulate the activity of certain ion channels, which can be useful for studying membrane potential and cellular excitability. One limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is its limited availability, which can make it difficult to obtain for certain studies.
Direcciones Futuras
There are several future directions for the study of TPQP. One direction is the development of TPQP-based drugs for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of TPQP's effects on ion channels and their potential applications in the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanisms of action of TPQP and its potential applications in various fields.
Conclusion
In conclusion, TPQP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis involves several steps that require the use of specific reagents and equipment. TPQP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. TPQP has also been shown to modulate the activity of certain ion channels, making it a potential tool for studying ion channel function. Further studies are needed to fully understand the mechanisms of action of TPQP and its potential applications in various fields.
Métodos De Síntesis
The synthesis of TPQP involves several steps that require the use of specific reagents and equipment. The first step involves the reaction of 2,3-dichloroquinoxaline with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-bis(pyrrolidin-1-yl)quinoxaline. The second step involves the reaction of 2,3-bis(pyrrolidin-1-yl)quinoxaline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of TPQP.
Propiedades
IUPAC Name |
3,3,3-trifluoro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)9-12(23)21-13-14(22-7-3-4-8-22)20-11-6-2-1-5-10(11)19-13/h1-2,5-6H,3-4,7-9H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMMESTWSXGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)



![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)


![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)